molecular formula C21H26N6O2 B15116930 6-methyl-2-[2-(5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)-2-oxoethyl]-2,3-dihydropyridazin-3-one

6-methyl-2-[2-(5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)-2-oxoethyl]-2,3-dihydropyridazin-3-one

Cat. No.: B15116930
M. Wt: 394.5 g/mol
InChI Key: INBHFABRXNZLSG-UHFFFAOYSA-N
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Description

6-methyl-2-[2-(5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)-2-oxoethyl]-2,3-dihydropyridazin-3-one is a complex organic compound with a unique structure that combines multiple heterocyclic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-2-[2-(5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)-2-oxoethyl]-2,3-dihydropyridazin-3-one involves multiple steps, starting from readily available starting materials. The key steps typically include:

    Formation of the cyclopenta[d]pyrimidine ring: This can be achieved through a cyclization reaction involving appropriate precursors under acidic or basic conditions.

    Synthesis of the octahydropyrrolo[3,4-c]pyrrole ring: This step involves the formation of the pyrrole ring followed by hydrogenation to obtain the octahydro derivative.

    Coupling of the two heterocyclic systems: This is typically done using a coupling reagent such as EDCI or DCC in the presence of a base like triethylamine.

    Introduction of the dihydropyridazinone moiety: This can be achieved through a condensation reaction with appropriate precursors.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as HPLC.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups and the pyrrole ring.

    Reduction: Reduction reactions can be used to modify the pyridazinone ring or the cyclopenta[d]pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents such as halogens, alkylating agents, and acylating agents are used under conditions like reflux or microwave irradiation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have biological activity, making it a candidate for drug discovery and development.

    Medicine: Its unique structure could make it a potential therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with biological targets. It may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]pyrimidine: Known for its biological activity and potential as a therapeutic agent.

    Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another compound with significant biological activity.

    Thioglycoside derivatives: These compounds have shown cytotoxic activities against various cell lines.

Uniqueness

6-methyl-2-[2-(5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)-2-oxoethyl]-2,3-dihydropyridazin-3-one is unique due to its combination of multiple heterocyclic rings, which may confer distinct chemical and biological properties compared to similar compounds .

Properties

Molecular Formula

C21H26N6O2

Molecular Weight

394.5 g/mol

IUPAC Name

6-methyl-2-[2-[2-(2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-2-oxoethyl]pyridazin-3-one

InChI

InChI=1S/C21H26N6O2/c1-13-6-7-19(28)27(24-13)12-20(29)25-8-15-10-26(11-16(15)9-25)21-17-4-3-5-18(17)22-14(2)23-21/h6-7,15-16H,3-5,8-12H2,1-2H3

InChI Key

INBHFABRXNZLSG-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=O)C=C1)CC(=O)N2CC3CN(CC3C2)C4=NC(=NC5=C4CCC5)C

Origin of Product

United States

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